

A Spectroscopic Comparison of 1-Phenylpiperidin-4-ol and Its Precursors

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This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate **1-Phenylpiperidin-4-ol** with its common precursors, 4-piperidone and bromobenzene. Understanding the distinct spectral features of these compounds is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification. This document presents a summary of their Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **1-Phenylpiperidin-4-ol**, 4-piperidone, and bromobenzene, highlighting the characteristic signals that differentiate them.

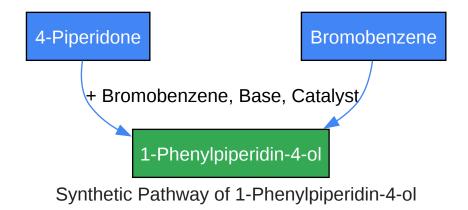


| Spectroscopic Data | Bromobenzene | 4-Piperidone | 1-Phenylpiperidin-4- ol |
|---------------------------|---|---|--|
| IR (cm ⁻¹) | ~3060 (Ar C-H str), ~1580 (C=C str), ~750 (C-Br str)[1][2][3] | ~3300 (N-H str), ~1715 (C=O str)[4] | ~3300 (O-H str), ~3050 (Ar C-H str), ~1600 (C=C str), No C=O str[5][6] |
| ¹ H NMR (ppm) | 7.2-7.6 (m, 5H)[7][8] [9] | ~3.0 (t, 4H), ~2.4 (t, 4H), ~2.0 (s, 1H, NH) [10] | ~7.2 (m, 2H), ~6.9 (t, 1H), ~6.8 (d, 2H), ~3.8 (m, 1H), ~3.6 (m, 2H), ~3.0 (m, 2H), ~2.0 (m, 2H), ~1.8 (m, 2H), ~1.7 (s, 1H, OH) |
| ¹³ C NMR (ppm) | ~131.7, ~130.1, ~127.3, ~122.6 (C-Br) | ~209 (C=O), ~50 (CH ₂ -N), ~41 (CH ₂ - C=O)[11] | ~151.4, ~129.2, ~119.8, ~116.3, ~67.5 (CH-OH), ~50.2 (CH ₂ - N), ~42.9 (CH ₂ - CHOH)[5] |
| Mass Spec (m/z) | 156/158 (M/M+2, ~1:1)[12][13][14], 77 (C ₆ H ₅ +)[12] | 99 (M+)[11][15] | 177 (M+)[5], 105, 104 |

Synthesis Pathway

The synthesis of **1-Phenylpiperidin-4-ol** from 4-piperidone and bromobenzene typically proceeds via a nucleophilic substitution or a cross-coupling reaction. The diagram below illustrates the general synthetic transformation.





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Caption: Reaction scheme for the synthesis of **1-Phenylpiperidin-4-ol**.

Spectroscopic Analysis and Comparison

Infrared (IR) Spectroscopy: The IR spectra provide clear evidence of the functional group transformations during the synthesis.

- Bromobenzene exhibits characteristic peaks for an aromatic ring, including C-H stretching above 3000 cm⁻¹ and a C-Br stretching vibration around 750 cm⁻¹.[1][2][3]
- 4-Piperidone is distinguished by a strong carbonyl (C=O) stretch at approximately 1715 cm⁻¹
 and a secondary amine (N-H) stretch around 3300 cm⁻¹.[4]
- 1-Phenylpiperidin-4-ol shows the disappearance of the carbonyl peak and the appearance of a broad O-H stretching band around 3300 cm⁻¹. The presence of the phenyl group is confirmed by aromatic C-H and C=C stretching vibrations.[5][6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals the changes in the chemical environment of the protons.

- Bromobenzene displays a complex multiplet in the aromatic region (7.2-7.6 ppm)
 corresponding to the five phenyl protons.[7][8][9]
- 4-Piperidone shows two triplets for the piperidine ring protons and a broad singlet for the N-H proton.[10]



• In **1-Phenylpiperidin-4-ol**, the aromatic region is shifted upfield compared to bromobenzene due to the electron-donating effect of the nitrogen atom. New signals appear for the methine proton adjacent to the hydroxyl group (~3.8 ppm) and the protons on the piperidine ring, along with a singlet for the hydroxyl proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides insights into the carbon framework of the molecules.

- Bromobenzene shows four signals in the aromatic region, with the carbon attached to the bromine appearing at a characteristic downfield shift (~122.6 ppm).
- 4-Piperidone is characterized by the downfield signal of the carbonyl carbon at approximately 209 ppm.[11]
- The spectrum of **1-Phenylpiperidin-4-ol** lacks the carbonyl signal and instead shows a new signal around 67.5 ppm for the carbon attached to the hydroxyl group. The aromatic signals are also indicative of the N-substituted phenyl ring.[5]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds and provides fragmentation patterns useful for structural elucidation.

- Bromobenzene exhibits a characteristic isotopic pattern for bromine, with two molecular ion peaks of nearly equal intensity at m/z 156 and 158 (M⁺ and M⁺+2).[12][13][14] The base peak is often the phenyl cation at m/z 77.[12]
- 4-Piperidone shows its molecular ion peak at m/z 99.[11][15]
- 1-Phenylpiperidin-4-ol displays a molecular ion peak at m/z 177.[5]

Experimental Protocols

General: All solvents and reagents should be of analytical grade and used as received unless otherwise noted.

Synthesis of **1-Phenylpiperidin-4-ol**: A mixture of 4-piperidone hydrochloride (1 equivalent), bromobenzene (1.1 equivalents), a suitable base (e.g., sodium tert-butoxide, 2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), and a phosphine ligand (e.g., BINAP,



0.015 equivalents) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples are analyzed as KBr pellets, and liquid samples are analyzed as thin films between NaCl plates. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra are obtained using a GC-MS system with an electron ionization (EI) source. The sample is introduced via the gas chromatograph, and the mass spectrum is recorded over a mass range of m/z 50-500.

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